molecular formula C16H18N2O2 B3174476 N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide CAS No. 953753-87-2

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

Cat. No.: B3174476
CAS No.: 953753-87-2
M. Wt: 270.33 g/mol
InChI Key: GAJONEFHSCMWKE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a methylphenyl ring and a phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2-methylphenoxyacetic acid.

    Formation of Acyl Chloride: 2-Methylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acyl chloride is then reacted with 5-amino-2-methylphenol in the presence of a base such as triethylamine (TEA) to form the desired acetamide.

The reaction conditions typically involve maintaining the reaction mixture at a temperature of around 0-5°C initially and then allowing it to warm to room temperature over several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound is studied for its potential use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
  • N-(5-Amino-3-methylphenyl)-2-(2-methylphenoxy)-acetamide
  • N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is unique due to the specific positioning of the amino and phenoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-13(17)9-14(11)18-16(19)10-20-15-6-4-3-5-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJONEFHSCMWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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